molecular formula C19H16N4O4S B2386326 4-cyano-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)benzenesulfonamide CAS No. 1798659-34-3

4-cyano-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)benzenesulfonamide

Cat. No. B2386326
CAS RN: 1798659-34-3
M. Wt: 396.42
InChI Key: ODHTXHWJGBUOOS-UHFFFAOYSA-N
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Description

The compound is a sulfonamide derivative, which is a functional group characterized by the connection of two groups (R and R’) to a sulfur atom which is in turn connected to an oxygen atom. Sulfonamides are known for their various biological activities .


Molecular Structure Analysis

The compound contains a 2,3-dihydrobenzo[b][1,4]dioxin moiety, a pyrazole ring, and a benzenesulfonamide group. The presence of these functional groups could influence the compound’s reactivity and properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. Factors that could influence these properties include the compound’s polarity, solubility, and stability .

Scientific Research Applications

4,5-Dicyano-1,2,3-Triazole

This compound serves as a promising precursor for nitrogen-rich structures based on 1,2,3-triazole. It enables the synthesis of monocyclic, bicyclic, and fused-ring heterocycles .

Inverse Electron-Demand Hetero-Diels-Alder (HDA) Reactions

Electron-rich heterocycles, including pyrrole and indole derivatives, participate in intramolecular and intermolecular HDA reactions. These reactions often involve 1,2,4,5-tetrazines and 1,2,4-triazines, leading to novel compounds with potential applications .

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. For example, some sulfonamides are known to inhibit the enzyme carbonic anhydrase, which is involved in the regulation of pH and fluid balance in the body .

Safety and Hazards

The safety and hazards associated with the compound would depend on its specific biological activity. Some sulfonamides are known to cause allergic reactions in some individuals .

properties

IUPAC Name

4-cyano-N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O4S/c20-9-14-5-7-17(8-6-14)28(24,25)22-15-10-21-23(11-15)12-16-13-26-18-3-1-2-4-19(18)27-16/h1-8,10-11,16,22H,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODHTXHWJGBUOOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)CN3C=C(C=N3)NS(=O)(=O)C4=CC=C(C=C4)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-cyano-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)benzenesulfonamide

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